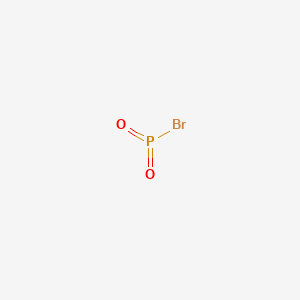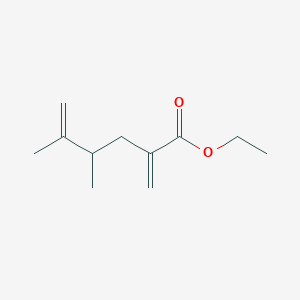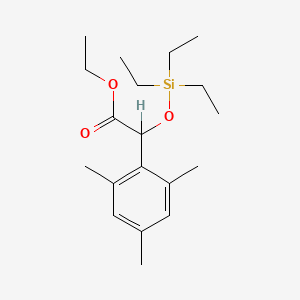
2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a mesityl group and a triethylsiloxy group attached to an acetic acid ethyl ester backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester typically involves the esterification of 2-Mesityl-2-(triethylsiloxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The choice of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is the reagent of choice for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: 2-Mesityl-2-(triethylsiloxy)acetic acid and ethanol.
Reduction: 2-Mesityl-2-(triethylsiloxy)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The mesityl and triethylsiloxy groups may influence the compound’s solubility and stability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mesityl-2-(trimethylsiloxy)acetic acid ethyl ester
- 2-Mesityl-2-(triethylsiloxy)acetic acid methyl ester
- 2-Mesityl-2-(triethylsiloxy)propionic acid ethyl ester
Uniqueness
2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester is unique due to the presence of both mesityl and triethylsiloxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
85905-78-8 |
|---|---|
Formule moléculaire |
C19H32O3Si |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
ethyl 2-triethylsilyloxy-2-(2,4,6-trimethylphenyl)acetate |
InChI |
InChI=1S/C19H32O3Si/c1-8-21-19(20)18(22-23(9-2,10-3)11-4)17-15(6)12-14(5)13-16(17)7/h12-13,18H,8-11H2,1-7H3 |
Clé InChI |
JIUDGTOKOSHZQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C=C(C=C1C)C)C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


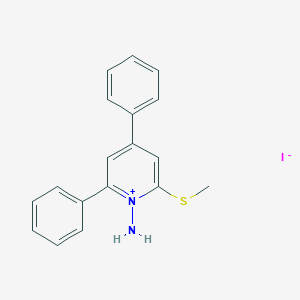
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
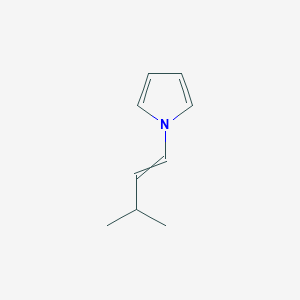
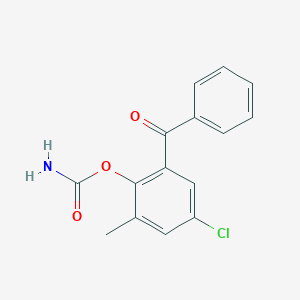
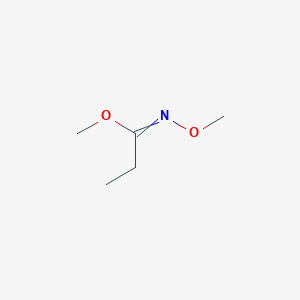

![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
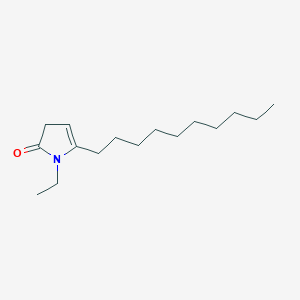
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
